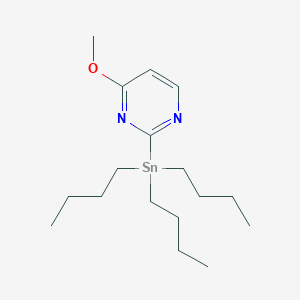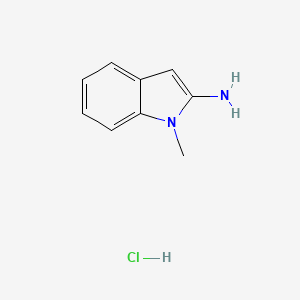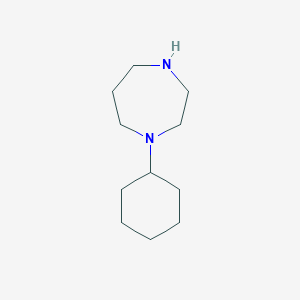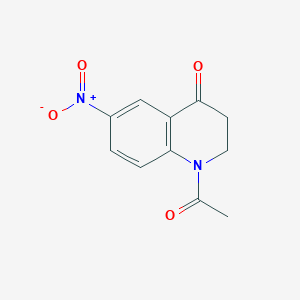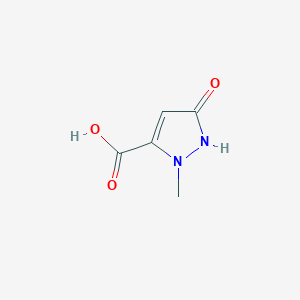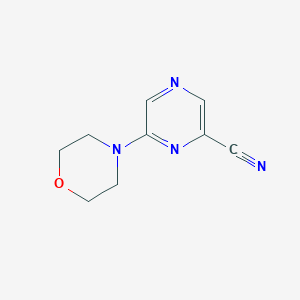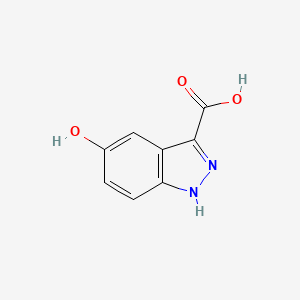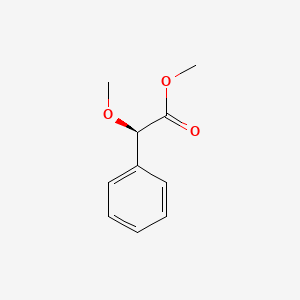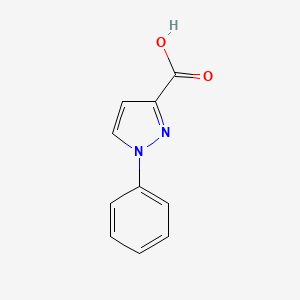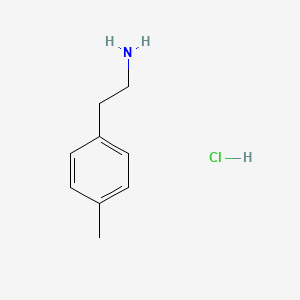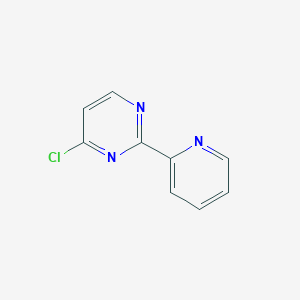
4-Chloro-2-(pyridin-2-yl)pyrimidine
説明
“4-Chloro-2-(pyridin-2-yl)pyrimidine” is a chemical compound with a molecular formula of C9H6ClN3 . It is used in research and development .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-2-(pyridin-2-yl)pyrimidine”, often involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine . The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(pyridin-2-yl)pyrimidine” is characterized by a pyrimidine ring substituted with a chlorine atom and a pyridin-2-yl group . The pyrimidine ring is highly electron-deficient, which makes it susceptible to nucleophilic aromatic substitution reactions .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring .Physical And Chemical Properties Analysis
“4-Chloro-2-(pyridin-2-yl)pyrimidine” is a solid substance . Its molecular weight is 191.62 .科学的研究の応用
Anti-Fibrosis Activity
- Application Summary: 4-Chloro-2-(pyridin-2-yl)pyrimidine has been used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds were evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application: The compounds were designed, synthesized, and their biological activities were evaluated against HSC-T6 cells . The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Anticancer Activity
- Application Summary: Pyrimidine derivatives, including 4-Chloro-2-(pyridin-2-yl)pyrimidine, have been developed as potent anticancer agents . They have been studied against human cancer cell lines and primary CLL cells .
- Methods of Application: The compounds were synthesized and their anticancer activity was evaluated against specific types of cancer . The structure-activity relationship (SAR) of fused and substituted pyrimidine derivatives for anticancer activity was also discussed .
- Results: Electron withdrawing groups on the aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced the potency of novel small molecules as anticancer agents . Electron donating groups reduced the antiproliferative activity .
Antiviral Activity
- Application Summary: Pyrimidine and its derivatives, including 4-Chloro-2-(pyridin-2-yl)pyrimidine, are known to exhibit diverse types of biological and pharmaceutical activities . For example, pyrimidine derivatives are known as antiviral agents .
- Methods of Application: The compounds were synthesized and their antiviral activity was evaluated .
- Results: The results of the study are not specified in the source .
Anti-Inflammatory Activity
- Application Summary: Pyrimidine and its derivatives, including 4-Chloro-2-(pyridin-2-yl)pyrimidine, are known to exhibit diverse types of biological and pharmaceutical activities . For example, pyrimidine derivatives are known as anti-inflammatory agents .
- Methods of Application: The compounds were synthesized and their anti-inflammatory activity was evaluated .
- Results: The results of the study are not specified in the source .
Inactivation of DDAH
- Application Summary: 4-Chloro-2-pyridinemethanol, a derivative of 4-Chloro-2-(pyridin-2-yl)pyrimidine, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH) .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of the study are not specified in the source .
Antioxidant Activity
- Application Summary: Pyrimidine and its derivatives, including 4-Chloro-2-(pyridin-2-yl)pyrimidine, are known to exhibit diverse types of biological and pharmaceutical activities . For example, pyrimidine derivatives are known as antioxidants .
- Methods of Application: The compounds were synthesized and their antioxidant activity was evaluated .
- Results: The results of the study are not specified in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGBHRKAKVWOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544531 | |
| Record name | 4-Chloro-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyridin-2-yl)pyrimidine | |
CAS RN |
97603-38-8 | |
| Record name | 4-Chloro-2-(pyridin-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(pyridin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



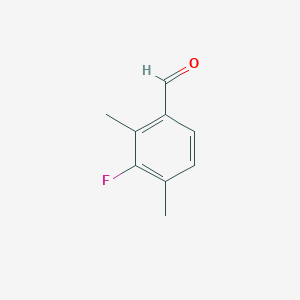
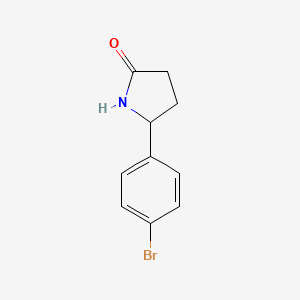
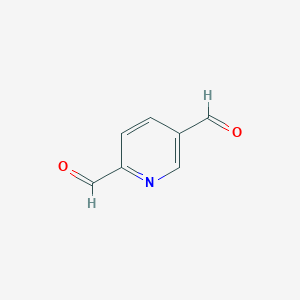
![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
